Oxan-4-yl carbonochloridate

Description

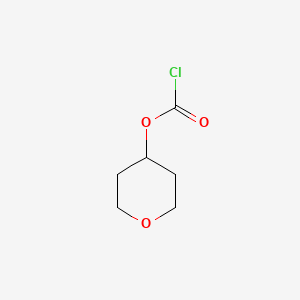

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPXWKCKQMBYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626267 | |

| Record name | Oxan-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-80-5 | |

| Record name | Oxan-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-4-yl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxan-4-yl carbonochloridate chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of Oxan-4-yl Carbonochloridate

This guide provides a comprehensive technical overview of this compound, a key reagent in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, critical analytical methodologies for its characterization, and the underlying scientific principles that govern these techniques. Our focus is on delivering field-proven insights and robust protocols that ensure data integrity and reproducibility.

Chemical Identity and Structural Properties

This compound, also known as tetrahydro-2H-pyran-4-yl carbonochloridate, is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a reactive carbonochloridate (chloroformate) group.[1] This unique combination makes it a valuable building block for introducing the oxane moiety into target molecules, a common strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability.

The core structure consists of a six-membered heterocyclic oxane ring, which predominantly adopts a stable chair conformation. The carbonochloridate functional group is attached at the 4-position of this ring.[1] The carbonyl carbon of the chloroformate group is highly electrophilic, a direct consequence of the strong electron-withdrawing effects of the adjacent chlorine and oxygen atoms, rendering the molecule highly susceptible to nucleophilic attack. This reactivity is the basis of its utility in synthesis but also necessitates careful handling and analytical considerations.

Table 1: Physicochemical and Identification Parameters [1][2]

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 89641-80-5 |

| Molecular Formula | C₆H₉ClO₃ |

| Molecular Weight | 164.59 g/mol |

| SMILES Notation | C1COCCC1OC(=O)Cl |

| InChI Key | LXPXWKCKQMBYBS-UHFFFAOYSA-N |

| Predicted XlogP | 1.6 |

Strategic Analytical Workflow

A robust analytical strategy for this compound and related reactive intermediates is crucial for quality control, reaction monitoring, and stability assessment. The choice of technique is dictated by the specific information required, from structural confirmation to purity analysis.

Caption: General analytical workflow for this compound.

Spectroscopic Characterization

Spectroscopic methods provide unambiguous structural confirmation and are the cornerstone of identity testing for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of the molecule. High-contrast spectra are essential for accurate interpretation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

-

Causality: The protons on the oxane ring are split into distinct signals due to their axial or equatorial positions and their proximity to the ring oxygen and the electron-withdrawing chloroformate group. The proton at the C4 position (methine proton, -CH-O(C=O)Cl) is expected to be the most downfield-shifted ring proton due to direct attachment to the electronegative oxygen of the chloroformate. Protons on carbons adjacent to the ring oxygen (C2, C6) will also be shifted downfield relative to those at C3 and C5.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Causality: The most deshielded carbon is the carbonyl carbon of the chloroformate group, typically appearing well above 150 ppm. The C4 carbon, directly attached to the chloroformate oxygen, will be the most downfield signal among the aliphatic carbons. The carbons adjacent to the ring oxygen (C2, C6) will appear at a lower field than the C3 and C5 carbons.

-

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings / Notes |

| Carbonyl (C=O) | - | ~150-155 | Highly deshielded due to Cl and O. |

| C4-H | 4.8 - 5.1 | ~75-80 | Multiplet, deshielded by -O(C=O)Cl. |

| C2/C6-H (axial/eq) | 3.8 - 4.1 | ~65-70 | Multiplets, deshielded by ring oxygen. |

| C3/C5-H (axial/eq) | 1.8 - 2.2 | ~30-35 | Multiplets, more shielded positions. |

Protocol: NMR Sample Preparation

-

System Validation: Ensure the NMR spectrometer is properly calibrated using a standard sample (e.g., chloroform-d).[3]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which is a common solvent for this type of analysis.[3][4] The molecule's moderate LogP suggests good solubility.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Mixing: Cap the tube and gently invert several times to ensure complete dissolution. The sample is moisture-sensitive, so this should be done efficiently.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary for full structural assignment, 2D correlation spectra (e.g., HSQC, HMBC).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the key chloroformate functional group.

-

Causality: The primary diagnostic absorption band for this compound is the intense C=O (carbonyl) stretching vibration. For chloroformates, this band appears at a characteristically high frequency (typically 1770-1785 cm⁻¹) compared to other carbonyl compounds like esters (~1735-1750 cm⁻¹) or ketones (~1715 cm⁻¹). This shift to a higher wavenumber is due to the inductive electron-withdrawing effect of the highly electronegative chlorine atom, which strengthens and shortens the C=O double bond. Additional key bands include the C-O-C stretching of the oxane ring and the C-Cl stretch.[5][6]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Chloroformate) | 1775 - 1785 | Strong, Sharp | High frequency due to -Cl inductive effect.[5][6] |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong | Characteristic of the oxane ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | CH₂ groups of the oxane ring. |

| C-Cl Stretch | 750 - 800 | Medium-Strong | Associated with the chloroformate group. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the molecule's identity.

-

Causality: When subjected to ionization (e.g., Electrospray Ionization - ESI, or Electron Impact - EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for acyl halides include the loss of the halogen or the entire halo-carbonyl group. For this compound, key fragments would likely arise from the loss of a chlorine radical (Cl•) or the neutral loss of carbonyl chloride (phosgene, COCl₂), or the entire chloroformate group. Derivatization may be used to enhance signal intensity or create more predictable fragmentation patterns for certain analyses.[7][8][9]

Table 4: Predicted Mass Spectrometry Fragments (ESI-MS) [2]

| Adduct / Fragment | Predicted m/z | Formula |

| [M+H]⁺ | 165.03 | [C₆H₁₀ClO₃]⁺ |

| [M+Na]⁺ | 187.01 | [C₆H₉ClNaO₃]⁺ |

| [M-Cl]⁺ | 129.05 | [C₆H₉O₃]⁺ |

| [Oxan-4-yl]⁺ | 85.06 | [C₅H₉O]⁺ |

Chromatographic Purity Analysis

Chromatographic methods are essential for determining the purity of this compound and identifying any process-related impurities or degradation products.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. However, the analysis of acyl halides like this compound presents specific challenges.

-

Expert Insight: Acyl halides are notoriously sensitive to moisture and can be thermally labile, potentially leading to decomposition on the GC column.[10] The primary impurity is often the corresponding carboxylic acid (formed by hydrolysis), which can be difficult to separate from the acyl halide itself.[10] To overcome these issues, two main strategies are employed:

-

Direct Injection: Using a robust, inert column and carefully controlled, moisture-free conditions. This requires meticulous sample handling in a glove bag or dry environment.[10]

-

Derivatization: Converting the reactive acyl chloride into a more stable and volatile derivative, such as an ester or an amide, prior to injection.[11][12][13][14] This is often the more reliable method for quantitative analysis as it mitigates on-column degradation.

-

Sources

- 1. This compound (89641-80-5) for sale [vulcanchem.com]

- 2. PubChemLite - Oxan-4-yl chloroformate (C6H9ClO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. Methyl chloroformate(79-22-1) IR Spectrum [chemicalbook.com]

- 7. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new derivative for oxosteroid analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. labinsights.nl [labinsights.nl]

- 14. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Oxan-4-yl Carbonochloridate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxan-4-yl carbonochloridate, a reactive heterocyclic compound, has emerged as a pivotal building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its tetrahydropyran (THP) core is a privileged scaffold, imparting favorable physicochemical properties to bioactive molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, reactivity, and applications. Detailed, field-proven experimental protocols are presented to enable its practical application in a research and development setting.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a recurring structural motif in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its prevalence is not coincidental; the incorporation of a THP scaffold can significantly enhance the pharmacological profile of a drug candidate. As a bioisostere of a cyclohexane ring, the THP moiety offers a unique combination of properties. The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. Furthermore, the THP group generally imparts greater aqueous solubility and metabolic stability compared to its carbocyclic analog, which are critical attributes for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound serves as a versatile and efficient reagent for introducing this valuable THP scaffold into a target molecule. The highly reactive carbonochloridate (or chloroformate) functional group allows for facile covalent linkage to a wide range of nucleophiles, most notably amines and alcohols, to form stable carbamate and carbonate bonds, respectively. This guide aims to provide a deep dive into the chemistry and practical application of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's identity and properties is fundamental to its effective and safe use.

Nomenclature and CAS Number:

The compound is commonly referred to by several synonyms, which can lead to ambiguity. The most frequently used names are:

-

This compound

-

Tetrahydro-2H-pyran-4-yl chloroformate

-

Tetrahydro-2H-pyran-4-carbonyl chloride

Throughout this guide, "this compound" will be used, with the understanding that it refers to the same chemical entity.

| Property | Value | Source(s) |

| CAS Number | 40191-32-0 | [2] |

| Molecular Formula | C₆H₉ClO₂ | [2] |

| Molecular Weight | 148.59 g/mol | [2] |

| IUPAC Name | oxane-4-carbonyl chloride | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 50-55 °C | [3] |

| SMILES | ClC(=O)C1CCOCC1 | [2] |

| InChI Key | RYGUCYSSMOFTSH-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the treatment of its corresponding carboxylic acid, tetrahydro-2H-pyran-4-carboxylic acid, with an activating agent such as oxalyl chloride.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of acyl chlorides from carboxylic acids.[4][5]

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)

-

Oxalyl chloride (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Round-bottom flask with a magnetic stirrer

-

Septum and nitrogen inlet

-

Syringe for liquid transfer

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (2.0 eq) to the solution via syringe.

-

Add a catalytic amount of DMF (1-2 drops) to initiate the reaction. Gas evolution (CO, CO₂, HCl) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes it an excellent acylating agent for a variety of nucleophiles.

Reaction with Amines: Carbamate Formation

The most common application of this compound is its reaction with primary or secondary amines to form stable carbamate linkages. This reaction is fundamental in medicinal chemistry for linking the THP moiety to a pharmacophore containing an amine group.

Caption: General scheme for carbamate formation.

Experimental Protocol: Synthesis of a Tetrahydro-2H-pyran-4-yl Carbamate

This protocol provides a representative procedure for the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., Benzylamine) (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Septum and nitrogen inlet

-

Syringe for liquid transfer

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude carbamate can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable tool for medicinal chemists to strategically incorporate the THP moiety into drug candidates to enhance their properties.

Key Applications:

-

Improving ADME Properties: The introduction of the THP ring can increase solubility and metabolic stability, leading to improved bioavailability and a more favorable pharmacokinetic profile.

-

Bioisosteric Replacement: The THP ring serves as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, allowing for fine-tuning of a molecule's properties while maintaining its core binding interactions.

-

Scaffold for Library Synthesis: The reactivity of the chloroformate group allows for the rapid generation of libraries of compounds with diverse amine or alcohol substitutions on the THP core, facilitating structure-activity relationship (SAR) studies.

-

Synthesis of Pharmaceutical Intermediates: It is a key reagent in the synthesis of more complex heterocyclic systems and advanced pharmaceutical intermediates.[3]

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis, particularly in the field of drug discovery. Its ability to efficiently introduce the beneficial tetrahydropyran scaffold makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling, as provided in this guide, is essential for its effective and safe utilization in the development of the next generation of therapeutics.

References

-

Organic Syntheses. PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. [Link]

-

ScienceScholar. SYNTHESIS, CHARACTERIZATION OF 2-AMINO-PYRAN AND DERIVATIVES EVALUATION OF THE BACTERIAL, ANTIOXIDANT AND ANTICANCER ACTIVITY. [Link]

- Google Patents.

- Google Patents. Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

-

National Institutes of Health. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. [Link]

Sources

- 1. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydro-2H-pyran-4-carbonyl chloride 40191-32-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling and Application of Oxan-4-yl Carbonochloridate for Pharmaceutical Research and Development

This guide provides a comprehensive overview of Oxan-4-yl carbonochloridate, a versatile reagent increasingly utilized in the synthesis of complex molecules within the pharmaceutical industry. Directed at researchers, scientists, and drug development professionals, this document delves into the critical safety protocols, handling procedures, and practical applications of this compound, ensuring both operational safety and experimental success. The tetrahydropyran motif, a core component of this molecule, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability to drug candidates.

Chemical Identity and Properties

This compound, also known by its synonym Tetrahydro-2H-pyran-4-carbonyl chloride, is a key building block in organic synthesis. Its reactivity is primarily dictated by the carbonyl chloride functional group, which makes it an excellent acylating agent for forming esters and amides.

| Property | Value |

| Synonyms | Tetrahydro-2H-pyran-4-carbonyl chloride, Tetrahydropyran-4-carbonyl chloride |

| CAS Number | 40191-32-0 |

| Molecular Formula | C₆H₉ClO₂ |

| Molecular Weight | 148.59 g/mol |

| Appearance | Solid |

| Boiling Point | 50 °C |

| Flash Point | 71.8 °C |

| Density | 1.2 g/cm³[1] |

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous chemical and requires careful handling to mitigate risks.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [2]

-

H319: Causes serious eye irritation.

The primary hazards are associated with its corrosive nature. Contact with skin and eyes can cause severe burns, and inhalation of its vapors may lead to respiratory irritation. It is also crucial to note that it reacts violently with water, liberating toxic gas.[2]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following diagram illustrates the correct sequence for donning and doffing PPE to ensure maximum protection.

Caption: PPE Donning and Doffing Sequence.

Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

-

Always wear the appropriate PPE as detailed in section 2.1.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[2]

-

Use only in a well-ventilated area, preferably a fume hood.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

This material is moisture-sensitive; store away from water and moist air.[1][2]

-

Incompatible materials include water, strong oxidizing agents, strong bases, and amines.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following flowchart outlines the recommended emergency response.

Caption: Emergency Response Flowchart.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of the tetrahydropyran ring, which can enhance the pharmacological properties of a molecule, and the reactive carbonyl chloride group that facilitates the formation of amide and ester bonds.

Synthesis of mTOR and PI3K Inhibitors

Recent research has demonstrated the use of Tetrahydro-2H-pyran-4-carbonyl chloride in the synthesis of potential inhibitors for the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K), which are key targets in cancer therapy.[4][5][6] In these syntheses, the compound is typically reacted with an amine-containing scaffold to introduce the tetrahydropyran moiety.[4][5][6]

A representative reaction is the acylation of a primary or secondary amine:

General Reaction Scheme:

R-NH₂ (Amine) + Cl(C=O)C₅H₉O (this compound) → R-NH(C=O)C₅H₉O (N-substituted amide) + HCl

Development of Antiviral Agents

Derivatives of the antifungal drug ciclopirox have been synthesized using Tetrahydro-2H-pyran-4-carbonyl chloride to explore their activity against the herpes simplex virus 2.[2] This highlights the role of this reagent in modifying existing drug scaffolds to develop new therapeutic agents.

Other Pharmaceutical Applications

Patents have also disclosed the use of this compound in the synthesis of WEE1 degrading compounds for cancer treatment, neuronal histamine receptor-3 antagonists for neurological disorders, and JAK kinase inhibitors for inflammatory diseases.[7][8][9]

Waste Disposal

Waste material containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2] Containers should be tightly sealed and clearly labeled. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable and versatile reagent in the field of pharmaceutical research and development. Its ability to introduce the beneficial tetrahydropyran moiety makes it a key building block in the synthesis of novel drug candidates. However, its hazardous and reactive nature necessitates a thorough understanding and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their drug discovery efforts.

References

-

Chem-Impex. Tetrahydro-2H-pyran-4-carbonyl chloride.

-

Key Organics. Safety Data Sheet.

-

Echemi. Tetrahydro-2H-pyran-4-carbonyl chloride.

-

Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carbonyl chloride.

-

Preprints.org. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

-

Google Patents. US8653092B2 - Tetrahydro-pyrido-pyrimidine derivatives.

-

Google Patents. WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives.

-

Google Patents. US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof.

-

PubMed Central. Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2.

-

European Patent Office. COMPOUNDS AS NEURONAL HISTAMINE RECEPTOR-3 ANTAGONISTS AND USES THEREOF - EP 3856719 B1.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Semantic Scholar. Catalytic Enantioselective Synthesis of α‐Difunctionalized Cyclic Sulfones.

-

Google Patents. US11155549B2 - Ester and carbonate pyrimidine compounds as JAK kinase inhibitors.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8653092B2 - Tetrahydro-pyrido-pyrimidine derivatives - Google Patents [patents.google.com]

- 6. WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives - Google Patents [patents.google.com]

- 7. US20240067632A1 - WEE1 Degrading Compounds and Uses Thereof - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. US11155549B2 - Ester and carbonate pyrimidine compounds as JAK kinase inhibitors - Google Patents [patents.google.com]

A Predictive Spectroscopic Guide to Oxan-4-yl Carbonochloridate for Researchers and Drug Development Professionals

Abstract

Introduction: The Chemical Context and Utility of Oxan-4-yl Carbonochloridate

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The carbonochloridate (chloroformate) functional group, on the other hand, is a highly reactive acyl chloride derivative. It serves as an efficient electrophile for the derivatization of nucleophiles such as alcohols, phenols, and amines to form carbonates and carbamates, respectively[1]. The combination of these two moieties in this compound makes it an attractive building block for tethering the oxane core to various molecular architectures, thereby enabling the exploration of new chemical space in drug discovery.

Given the anticipated use of this reagent in multi-step syntheses, unambiguous characterization at each step is paramount. This guide provides the foundational spectroscopic knowledge base for researchers working with this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the oxane ring. The protons are grouped into three distinct chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | 4.9 - 5.1 | tt | 1H | The proton at C-4 is directly attached to the oxygen of the chloroformate group, which is strongly electron-withdrawing. This will cause a significant downfield shift. It will be split by the four adjacent protons (H-3 and H-5) into a triplet of triplets. |

| H-2, H-6 | 3.5 - 3.7 (axial) 3.9 - 4.1 (equatorial) | m | 4H | These protons are adjacent to the ring oxygen, resulting in a downfield shift compared to a cyclohexane ring. The axial and equatorial protons are chemically non-equivalent and will likely appear as complex multiplets. |

| H-3, H-5 | 1.8 - 2.0 (axial) 2.1 - 2.3 (equatorial) | m | 4H | These protons are further from the heteroatom and the chloroformate group, and thus will appear more upfield. They will also likely appear as complex multiplets due to coupling with H-2, H-6, and H-4. |

Rationale Grounding: The chemical shifts for the oxane ring protons are predicted based on data for tetrahydropyran and 4-hydroxytetrahydropyran[2][3]. The significant downfield shift for the H-4 proton is extrapolated from the effect of the chloroformate group observed in analogs like cyclohexyl chloroformate[4][5].

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 150 - 155 | The carbonyl carbon of a chloroformate group is highly deshielded and typically appears in this region[4]. |

| C-4 | 75 - 80 | The carbon atom directly attached to the electron-withdrawing chloroformate oxygen will be significantly shifted downfield. This is a characteristic shift for carbons bonded to oxygen in esters and related functional groups. |

| C-2, C-6 | 65 - 70 | These carbons are adjacent to the ring oxygen and will be deshielded, appearing in the typical range for ethers. Data from tetrahydropyran supports this prediction[6]. |

| C-3, C-5 | 30 - 35 | These carbons are the most upfield, being simple aliphatic carbons within the ring. |

Rationale Grounding: The predictions are based on the known chemical shifts of the tetrahydropyran ring system[6][7] and the significant downfield shift induced by the chloroformate group on the attached carbon, as observed in related structures[4].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of key functional groups. The IR spectrum of this compound will be dominated by a very strong absorption from the chloroformate carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Rationale |

| C=O (chloroformate) | 1775 - 1795 | Strong, sharp | The carbonyl stretch of an acyl chloride, including chloroformates, is at a higher frequency than that of a typical ester or ketone due to the inductive electron-withdrawing effect of the chlorine atom[8]. |

| C-O-C (ether) | 1080 - 1150 | Strong | This absorption is characteristic of the asymmetric C-O-C stretching of the oxane ring. |

| C-H (aliphatic) | 2850 - 2960 | Medium-Strong | These are the C-H stretching vibrations of the methylene groups in the oxane ring. |

| C-Cl | 650 - 800 | Medium | The C-Cl stretching vibration is expected in this region. |

Rationale Grounding: The prediction for the C=O stretch is based on established data for chloroformates[1][8]. The C-O-C and C-H stretching frequencies are characteristic of the tetrahydropyran ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Rationale |

| 164/166 | [M]⁺ | The molecular ion peak may be weak or absent in EI-MS due to the lability of the chloroformate group. The presence of the chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1. |

| 129 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |

| 101 | [C₅H₉O₂]⁺ | Loss of the COCl radical. |

| 83 | [C₅H₇O]⁺ | Subsequent loss of water from the m/z 101 fragment. |

| 63/65 | [COCl]⁺ | The chloroformyl cation itself. |

Rationale Grounding: The fragmentation of chloroformates often involves the loss of the chlorine atom or the entire chloroformyl group[9]. The fragmentation of the remaining oxane ring would likely follow pathways typical for cyclic ethers.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standard experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A standard proton-decoupled pulse sequence should be used. Due to the longer relaxation times of quaternary carbons (in this case, the carbonyl carbon), a longer relaxation delay (5-10 seconds) may be necessary to obtain a quantitative spectrum.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Molecular Structure and Predicted Data

The following diagrams illustrate the structure of this compound and the relationships between its atoms for spectroscopic interpretation.

Caption: 2D structure of this compound.

Caption: Predicted NMR correlations for this compound.

Conclusion

While experimental data for this compound remains to be published in comprehensive databases, this guide provides a robust, scientifically-grounded prediction of its key spectroscopic features. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a reliable reference for any researcher synthesizing or utilizing this compound. By understanding these expected spectroscopic signatures, scientists can proceed with greater confidence in the structural verification of their materials, ultimately accelerating the pace of research and development in which this versatile building block is employed.

References

-

Taylor & Francis Online. (n.d.). The Thermal and Mass Spectral Fragmentation of N-Butyl Thiolo-, Thiono-, and Dithio-Chloroformate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectrum for chloroform (A) data from the GSGD,.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum (a) and EA spectra (b) of liquid chloroform in the ν1 + ν4.... Retrieved from [Link]

-

SpectraBase. (n.d.). Tetrahydropyran-2,6-dimethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Draw the IR spectrum for Chloroform and briefly give the rationale. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of chloroform with different BC models. Experimental.... Retrieved from [Link]

-

Life Sciences. (n.d.). Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

-

PubChemLite. (n.d.). Cyclohexyl chloroformate (C7H11ClO2). Retrieved from [Link]

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 3. Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum [chemicalbook.com]

- 4. Buy 4-tert-Butylcyclohexyl chloroformate | 42125-46-2 [smolecule.com]

- 5. PubChemLite - Cyclohexyl chloroformate (C7H11ClO2) [pubchemlite.lcsb.uni.lu]

- 6. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]

- 7. Tetrahydro-4-pyranol(2081-44-9) 13C NMR [m.chemicalbook.com]

- 8. Methyl chloroformate(79-22-1) IR Spectrum [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Oxan-4-yl carbonochloridate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxan-4-yl carbonochloridate, a key synthetic intermediate, is a valuable reagent in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The incorporation of the oxane (tetrahydropyran) moiety can significantly enhance the physicochemical and pharmacological properties of target molecules, including solubility, metabolic stability, and receptor-binding interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications as a critical building block in the development of novel therapeutics.

Chemical Identity and Physical Properties

This compound, also known by its synonyms Tetrahydro-2H-pyran-4-yl carbonochloridate and 4-Tetrahydropyranyl chloroformate, is a reactive organic compound featuring a central oxane ring functionalized with a chloroformate group. This unique structure makes it an important reagent for introducing the tetrahydropyran motif into a variety of molecular scaffolds.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Tetrahydro-2H-pyran-4-yl carbonochloridate, 4-Tetrahydropyranyl chloroformate | N/A |

| CAS Number | 89641-80-5 | N/A |

| Molecular Formula | C₆H₉ClO₃ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Physical Form | Liquid | N/A |

| Predicted XlogP | 1.6 | [1] |

| Storage Temperature | -10°C | N/A |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of tetrahydro-4H-pyran-4-ol with phosgene or a phosgene equivalent. This reaction is a standard method for the preparation of chloroformates from alcohols.

Diagram 1: General Synthetic Scheme for this compound

Caption: Synthesis of this compound from Tetrahydro-4H-pyran-4-ol.

Experimental Protocol: Synthesis of a Related Analog, Tetrahydro-2H-pyran-4-carbonyl chloride

Starting Material: Tetrahydropyran-4-carboxylic acid[2] Reagent: Thionyl chloride (SOCl₂)[2] Solvent: Toluene[2]

Procedure:

-

To a 50 mL three-necked round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 6.85 g (52.6 mmol) of tetrahydropyran-4-carboxylic acid, 9.79 g (82.3 mmol) of thionyl chloride, and 10 mL of toluene.[2]

-

Place the reaction flask in an oil bath and heat to 80 °C with continuous stirring for 1.5 hours.[2]

-

Upon completion of the reaction, remove the solvent and excess thionyl chloride by distillation under reduced pressure to yield Tetrahydro-2H-pyran-4-carbonyl chloride as a light brown liquid (7.81 g, 100% yield).[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroformate group. The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamates, carbonates, and other derivatives. This reactivity is the cornerstone of its utility in organic synthesis.

3.1. Reaction with Amines to Form Carbamates

A primary application of this compound is its reaction with primary and secondary amines to form stable carbamate linkages. This reaction is fundamental in medicinal chemistry for linking different molecular fragments and for creating prodrugs. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Diagram 2: General Reaction of this compound with a Primary Amine

Caption: Formation of a carbamate from this compound and a primary amine.

3.2. Stability and Handling

This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding alcohol and hydrochloric acid.[1][3] It is recommended to store the compound under an inert atmosphere at a reduced temperature (-10°C) to maintain its integrity.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available in the provided search results, the data for its analogue, Tetrahydro-2H-pyran-4-carbonyl chloride, can offer insights into the expected spectral features.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The protons adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to the other methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the chloroformate group at a significantly downfield shift, in addition to the signals for the carbons of the tetrahydropyran ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the chloroformate group, typically in the range of 1760-1780 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and cleavage of the chloroformate group.

Applications in Drug Discovery and Development

The tetrahydropyran (oxane) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation can improve aqueous solubility, metabolic stability, and provide a three-dimensional structure that can enhance binding to biological targets. This compound serves as a key reagent for introducing this valuable motif.

While direct examples of the use of this compound in the synthesis of specific commercial drugs were not identified in the provided search results, the importance of the tetrahydropyran ring in pharmaceuticals is well-documented. For instance, the tetrahydropyran scaffold is found in various therapeutic agents, including those with anticancer and antiviral activities.[4][5] The reactivity of the chloroformate group allows for the facile linkage of the oxane ring to various pharmacophores, making it a versatile tool for lead optimization and the development of new chemical entities.

The synthesis of carbamates from chloroformates and amines is a widely used strategy in the development of prodrugs, which can improve the pharmacokinetic properties of a parent drug.[6]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. As with all chloroformates, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3] It is corrosive and can cause severe skin burns and eye damage. Inhalation of vapors can be harmful. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage |

| H330 | Fatal if inhaled |

| H225 | Highly flammable liquid and vapor |

| H302 + H312 | Harmful if swallowed or in contact with skin |

Note: This information is based on general data for chloroformates and may not be specific to this compound. Always refer to the specific Safety Data Sheet (SDS) for the compound.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the tetrahydropyran moiety in organic synthesis. Its well-defined reactivity, particularly with nucleophiles such as amines, makes it a critical tool in the construction of complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in research and development, particularly in the field of drug discovery. Further research into the specific applications of this reagent is warranted to fully exploit its potential in the synthesis of novel pharmaceutical agents.

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Tetrahydro-2H-pyran-4-carbonyl chloride | 40191-32-0 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and history of Oxan-4-yl carbonochloridate

An In-Depth Technical Guide to Oxan-4-yl Carbonochloridate: From Foundational Synthesis to Application in Modern Drug Discovery

Abstract

This compound, also known as tetrahydropyran-4-yl chloroformate, represents a pivotal reagent in contemporary medicinal chemistry. While not a compound with a storied discovery in its own right, its history is intrinsically linked to the rise of the tetrahydropyran (THP) moiety as a privileged scaffold in drug development. This guide provides a comprehensive overview of the synthesis of the core tetrahydropyran structure, the logical pathway to the creation of this compound, and its subsequent application in the synthesis of complex bioactive molecules. By examining the foundational chemistry that enabled its development, we gain a deeper appreciation for this essential building block.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a saturated heterocyclic ether that has become a cornerstone in the design of novel therapeutics. Its prevalence stems from a combination of desirable physicochemical properties. The THP scaffold can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional framework that can be strategically decorated to optimize interactions with biological targets. These characteristics have led to the incorporation of the tetrahydropyran motif into a wide array of approved drugs and clinical candidates targeting diverse disease areas, from oncology to infectious diseases and neurological disorders.[1]

The utility of the THP ring as a design element in medicinal chemistry has driven the need for versatile and efficient synthetic methods to introduce this scaffold into complex molecules. This compound is a prime example of a reagent developed to meet this need, serving as an activated electrophile for the facile introduction of the 4-oxanyl group.

Historical Context: The Emergence of a Privileged Scaffold

The "discovery" of this compound is not a singular event chronicled in the annals of chemical history. Instead, its development is a logical consequence of the growing importance of its parent structure. The timeline can be understood through the progression of synthetic methodologies for creating the tetrahydropyran core.

Early methods for the synthesis of tetrahydropyran derivatives were often low-yielding or required harsh reaction conditions, limiting their broad applicability.[2] For instance, older methods to produce tetrahydropyran-4-carboxylic acid, a related precursor, involved high-temperature decarboxylation with modest yields.[1][2] The demand for milder and more efficient routes spurred innovation in synthetic organic chemistry.

The development of robust methods for the synthesis of key intermediates like tetrahydropyran-4-one became a critical enabling step. These methods, often employing catalytic hydrogenation of pyran-4-one or dihydropyran-4-one, provided a reliable source of the saturated heterocyclic core.[3] The availability of such precursors paved the way for the creation of a diverse range of functionalized tetrahydropyran building blocks, including tetrahydropyran-4-ol, the direct precursor to this compound.

Synthesis of Key Precursors and this compound

The synthesis of this compound is predicated on the efficient preparation of its alcohol precursor, tetrahydropyran-4-ol. This, in turn, is typically derived from the corresponding ketone, tetrahydropyran-4-one.

Synthesis of Tetrahydropyran-4-one

A common and scalable method for the preparation of tetrahydropyran-4-one involves the catalytic hydrogenation of pyran-4-one or a related unsaturated precursor.

Experimental Protocol: Catalytic Hydrogenation of Pyran-4-one

-

Catalyst Preparation: In a suitable reaction vessel, a palladium-on-carbon catalyst (e.g., 5-10 mol%) is suspended in a solvent such as ethanol or ethyl acetate.

-

Reaction Setup: Pyran-4-one is dissolved in the same solvent and added to the reaction vessel.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-10 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude tetrahydropyran-4-one, which can be purified by distillation or chromatography.

Logical Workflow for the Synthesis of Tetrahydropyran-4-one

Caption: Synthesis of Tetrahydropyran-4-one via Catalytic Hydrogenation.

Reduction to Tetrahydropyran-4-ol

The resulting tetrahydropyran-4-one is then reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.

Experimental Protocol: Reduction of Tetrahydropyran-4-one

-

Dissolution: Tetrahydropyran-4-one is dissolved in a protic solvent, typically methanol or ethanol, and cooled in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: The reaction is stirred at room temperature for several hours until complete, as monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1 M HCl).

-

Extraction: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tetrahydropyran-4-ol.

Synthesis of this compound

The final step is the conversion of tetrahydropyran-4-ol to the chloroformate. This is a standard transformation for alcohols and is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene or diphosgene.

Experimental Protocol: Synthesis of this compound

Caution: Phosgene and its equivalents are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A solution of phosgene (or a molar equivalent of triphosgene) in a dry, aprotic solvent like dichloromethane or toluene is prepared in a three-necked flask equipped with a dropping funnel, a stirrer, and a gas outlet connected to a scrubber. The solution is cooled to 0 °C.

-

Addition of Alcohol: A solution of tetrahydropyran-4-ol in the same solvent is added dropwise to the phosgene solution. An organic base, such as pyridine or triethylamine, may be included to scavenge the HCl byproduct.

-

Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored for the disappearance of the starting alcohol.

-

Workup: The reaction mixture is filtered to remove any amine hydrochloride salts. The filtrate is carefully concentrated under reduced pressure to remove excess phosgene and solvent. The resulting crude this compound is often used directly in subsequent reactions due to its reactivity and moisture sensitivity.

Applications in Drug Discovery and Development

This compound is a versatile reagent for introducing the 4-oxanyl moiety. Its primary applications are in the formation of carbamates and carbonates, which are common functional groups in drug molecules.

Reaction Schematic: Formation of Carbamates and Carbonates

Caption: Key reactions of this compound in synthesis.

The formation of a carbamate linkage by reacting this compound with a primary or secondary amine is a robust and high-yielding transformation. This strategy is employed to append the THP group to a nitrogen-containing scaffold, often to modulate the pharmacokinetic properties of the parent molecule.

Similarly, reaction with an alcohol yields a carbonate. This can be a strategic modification to create prodrugs or to link molecular fragments.

Conclusion

The history of this compound is one of enabling chemistry rather than a singular discovery. Its emergence is a testament to the ingenuity of medicinal chemists in developing tools to address the challenges of modern drug design. By understanding the synthesis of its core tetrahydropyran structure and the logical chemical transformations that lead to the final reagent, researchers are better equipped to leverage its utility in the creation of next-generation therapeutics. The continued importance of the tetrahydropyran scaffold ensures that this compound and related reagents will remain valuable assets in the drug discovery toolbox.

References

-

Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]

- US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]

- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Preprints.org. [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of Oxan-4-yl Carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxan-4-yl carbonochloridate is a key intermediate in organic synthesis, valued for its role in introducing the tetrahydropyranyl (THP) moiety and in the formation of carbonates and carbamates. As with all chloroformates, its utility is intrinsically linked to its reactivity, which also dictates its stability profile. This guide provides a comprehensive analysis of the stability and degradation pathways of this compound. We will delve into the primary mechanisms of degradation, including hydrolysis and thermal decomposition, and explore the influence of the oxane ring on the molecule's reactivity. Furthermore, this document outlines robust analytical methodologies for monitoring stability and characterizing degradation products, and offers insights into handling and formulation considerations pertinent to drug development.

Introduction: The Chemical Landscape of this compound

This compound, also known as tetrahydro-2H-pyran-4-yl carbonochloridate, possesses a unique structure combining a stable cyclic ether (oxane) with a highly reactive acid chloride functional group.[1] This duality makes it a versatile reagent, but also one that requires careful handling to ensure its integrity. The electrophilic carbonyl carbon of the chloroformate group is the primary site of reactivity, readily undergoing attack by nucleophiles.[1] Understanding the kinetics and mechanisms of these reactions is paramount for its effective use in synthesis and for ensuring the stability of any process or formulation in which it is a component.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₃ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 89641-80-5 | [1] |

| Appearance | Colorless liquid (typical for chloroformates) | General Knowledge |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [2] |

Hydrolytic Degradation: The Primary Pathway

The most significant degradation pathway for this compound, as with all chloroformates, is hydrolysis.[3] This reaction is often rapid and leads to the formation of tetrahydropyran-4-ol, carbon dioxide, and hydrochloric acid.[3] The presence of water or even atmospheric moisture can initiate this degradation, underscoring the need for anhydrous storage and reaction conditions.

Mechanism of Hydrolysis

Kinetic studies on a range of alkyl and aryl chloroformates strongly support a bimolecular, addition-elimination mechanism for hydrolysis in most solvent systems. This mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion and subsequent decomposition of the resulting carbonic acid.

Caption: General mechanism for the hydrolysis of this compound.

Factors Influencing Hydrolysis Rate

-

Solvent: The rate of hydrolysis is significantly influenced by the solvent's polarity and nucleophilicity. In aqueous-organic mixtures, the reaction rate is dependent on the water concentration.

-

pH: The hydrolysis of chloroformates is generally not subject to significant acid or base catalysis under typical conditions, as the inherent reactivity of the chloroformate group is high. However, highly alkaline conditions would lead to rapid saponification.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Table 2: Hydrolysis Half-Lives of Various Chloroformates in Water

| Chloroformate | Half-life (minutes) |

| Methyl chloroformate | 1.4 |

| Ethyl chloroformate | Not specified, but rapid |

| Propyl chloroformate | Not specified, but rapid |

| Isopropyl chloroformate | Not specified, but rapid |

| Phenyl chloroformate | 53.2 |

| Source: Adapted from Kreutzberger 2001, as cited in[3] |

Given that this compound is a secondary alkyl chloroformate, its hydrolysis rate is expected to be rapid, likely on the order of minutes in the presence of water.

Thermal Degradation: Pathways and Products

In the absence of nucleophiles, this compound can undergo thermal decomposition. The stability of chloroformates to heat is dependent on the nature of the alkyl or aryl group.[3] For alkyl chloroformates, two primary thermal degradation pathways are possible:

-

Substitution: Decomposition to the corresponding alkyl chloride and carbon dioxide.

-

Elimination: Formation of an alkene, hydrogen chloride, and carbon dioxide.

For this compound, the substitution pathway would lead to 4-chlorooxane and carbon dioxide. The elimination pathway is less likely due to the cyclic nature of the oxane ring and the absence of a readily abstractable beta-hydrogen in a favorable conformation for syn-elimination.

Caption: Plausible thermal degradation pathways for this compound.

The thermal stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3] As a secondary chloroformate, this compound is expected to have moderate thermal stability but will likely decompose at elevated temperatures.

Other Degradation Pathways and Incompatibilities

Beyond hydrolysis and thermal decomposition, the high reactivity of the chloroformate group makes this compound susceptible to degradation by a variety of nucleophiles. This is a critical consideration in the context of drug development, where it may come into contact with various excipients and solvents.

Potential Incompatibilities:

-

Alcohols and Phenols: React to form carbonate esters.

-

Amines (primary and secondary): React to form carbamates.

-

Carboxylic Acids: Can form mixed anhydrides.

-

Thiols: React to form thiocarbonates.

Any excipient or solvent containing these functional groups should be considered potentially reactive with this compound.

Analytical Methodologies for Stability Assessment

Robust analytical methods are essential for quantifying the purity of this compound and for identifying and quantifying its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the reactive nature of chloroformates, derivatization is often employed to create more stable analogs for analysis. However, direct injection is also possible with careful method development.

Experimental Protocol: GC-MS Analysis of this compound and its Degradation Products

-

Sample Preparation: Dissolve a known quantity of the sample in a dry, inert solvent (e.g., anhydrous dichloromethane or hexane). For the analysis of degradation products, the reaction mixture can be quenched and extracted with an appropriate solvent.

-

GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a suitable starting point.

-

Injector: Use a split/splitless injector, with the split ratio optimized for the concentration of the analyte. The injector temperature should be high enough to ensure volatilization but low enough to prevent on-column degradation.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature that allows for the elution of all components of interest.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. A full scan will aid in the identification of unknown degradation products, while selected ion monitoring (SIM) can be used for enhanced sensitivity in quantifying the parent compound and known degradants.

Caption: A typical workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used to monitor the degradation of this compound in real-time. ¹H and ¹³C NMR can provide unambiguous identification of the parent compound and its degradation products.

Experimental Protocol: NMR Monitoring of Hydrolysis

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated organic solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to confirm the identity and purity of the starting material.

-

Initiation of Degradation: Inject a known amount of D₂O into the NMR tube.

-

Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. The disappearance of signals corresponding to this compound and the appearance of new signals corresponding to tetrahydropyran-4-ol can be integrated to determine the kinetics of the hydrolysis reaction.

-

Structural Confirmation: At the end of the reaction, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed to confirm the structure of the final degradation products.

Recommendations for Handling, Storage, and Formulation

Based on the inherent reactivity of this compound, the following recommendations are crucial for maintaining its stability:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures to minimize both hydrolytic and thermal degradation.

-

Handling: All handling should be performed in a dry environment, using anhydrous solvents and reagents. Exposure to atmospheric moisture should be minimized.

-

Formulation Considerations: When considering this compound as a reactant in a process that involves pharmaceutical excipients, a thorough compatibility study is essential. Excipients with nucleophilic functional groups (e.g., hydroxyl, amino, carboxyl) are likely to be incompatible. Inert excipients and solvents should be selected.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its reactivity. This same reactivity, however, makes it susceptible to degradation, primarily through hydrolysis and, to a lesser extent, thermal decomposition. A comprehensive understanding of these degradation pathways, the factors that influence them, and the analytical methods to monitor them is critical for researchers and drug development professionals. By implementing appropriate handling, storage, and formulation strategies, the integrity of this compound can be maintained, ensuring its successful application in organic synthesis and pharmaceutical development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22499337, Oxan-4-yl chloroformate. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Chloroformate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Retrieved from [Link]

- Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.

- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

- D'Souza, M. J., Shuman, K. E., Omondi, A. O., & Kevill, D. N. (2011). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. European Journal of Chemistry, 2(2), 130–135.

- Johnson, R. L., & Stimson, V. R. (1976). The thermal decomposition of ethyl chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392.

- Zhao, Y., et al. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889.

- Spanget-Larsen, J., & Hansen, B. K. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Applied Sciences, 12(19), 9579.

Sources

- 1. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Oxan-4-yl Moiety in Medicinal Chemistry

An In-Depth Technical Guide to the Theoretical and Practical Aspects of Oxan-4-yl Carbonochloridate for Advanced Drug Discovery

This guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive technical overview of this compound. We will delve into its theoretical underpinnings, practical synthesis and reactivity, and its strategic applications as a versatile building block in the design of novel therapeutics. This document moves beyond simple protocols to explain the scientific rationale behind its use, ensuring a deep and actionable understanding of this important chemical entity.

The tetrahydropyran (THP) ring, also known as an oxane, is a privileged scaffold in a vast array of natural products and clinically approved pharmaceuticals. Its prevalence stems from its ability to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. When combined with the reactive and versatile carbonochloridate functional group, this compound emerges as a powerful reagent for introducing this beneficial THP moiety and for creating stable carbamate linkages, which are themselves critical pharmacophores and effective bioisosteres for amide bonds.[1][2]

The carbamate functional group is a cornerstone of modern drug design, enhancing metabolic stability against proteases and often playing a direct role in binding to biological targets through hydrogen bonding.[1] Carbamate-containing drugs, such as the acetylcholinesterase inhibitor rivastigmine, demonstrate the therapeutic impact of this functional group.[1] This guide will explore the theoretical and practical considerations for leveraging this compound in the synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₃ | |

| Molecular Weight | 164.59 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1COCCC1OC(=O)Cl | |

| InChIKey | LXPXWKCKQMBYBS-UHFFFAOYSA-N |

Theoretical Studies and Conformational Analysis

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional conformation. For this compound, the conformational preferences of the tetrahydropyran ring dictate the spatial orientation of the reactive carbonochloridate group, which in turn influences its reactivity and the geometry of the resulting products.

The tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain.[3] For a 4-substituted oxane like this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is determined by a balance of steric and stereoelectronic effects.

Computational studies, including Density Functional Theory (DFT) calculations, on substituted pyran analogues have shown that the conformational preferences are influenced by factors such as 1,3-diaxial repulsions.[3][4] In the case of this compound, the equatorial conformation is generally favored to minimize steric hindrance between the bulky carbonochloridate group and the axial hydrogens on the ring.

Caption: Conformational equilibrium of this compound.

Synthesis of this compound: A Representative Protocol